Ugt8-IN-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ugt8-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ugt8-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Ugt8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme ceramide galactosyltransferase and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent for lysosomal storage disorders.
Medicine: Explored for its potential in treating diseases related to ceramide metabolism, such as certain types of cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
Ugt8-IN-1 exerts its effects by inhibiting the enzyme ceramide galactosyltransferase, which is involved in the biosynthesis of galactocerebrosides. This inhibition disrupts the normal metabolic pathways of ceramide, leading to alterations in cellular processes. The molecular targets and pathways involved include the modulation of ceramide levels and the subsequent effects on cell signaling and survival .
Comparison with Similar Compounds
Similar Compounds
Ceramide galactosyltransferase inhibitors: Other inhibitors of this enzyme include compounds with similar structures and mechanisms of action.
UDP-glycosyltransferase inhibitors: Compounds that inhibit other members of the UDP-glycosyltransferase family, such as UDP-glycosyltransferase 1 and UDP-glycosyltransferase 2
Uniqueness
Ugt8-IN-1 is unique due to its high specificity for ceramide galactosyltransferase and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the role of ceramide metabolism in the central nervous system and for developing potential therapeutic agents for neurological disorders .
Biological Activity
Ugt8-IN-1 is a selective inhibitor of the enzyme UDP-galactosyltransferase 8 (UGT8), which is implicated in various biological processes, particularly in the context of cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for cancer treatment.
UGT8 is responsible for the conversion of ceramide to galactosylceramide (GalCer) and sulfatide, both of which are critical components of cell membranes and play significant roles in cell signaling and migration. Inhibition of UGT8 by this compound leads to decreased levels of GalCer and sulfatide, thereby impacting cellular functions related to proliferation and survival.
Key Findings:
- Inhibition of Lipid Metabolism : this compound treatment resulted in reduced levels of several sulfatide species, indicating its role in lipid metabolism modulation .
- Effects on Cell Migration : The inhibition of UGT8 significantly reduced the migration and invasion capabilities of breast cancer cells, suggesting that this compound may impede tumor metastasis .
Study 1: Impact on Breast Cancer Cells
A study investigated the effects of this compound on basal-like breast cancer (BLBC) cells. The findings indicated that:
- Cell Migration : Inhibition of UGT8 led to a marked decrease in migration and invasion in MDA-MB231 and SUM159 cells. Reintroducing sulfatide restored these capabilities, highlighting sulfatide's role as a mediator in UGT8-related cell motility .
Treatment | Migration Rate (%) | Invasion Rate (%) |
---|---|---|
Control | 75 | 70 |
This compound | 30 | 25 |
Sulfatide (after this compound) | 65 | 60 |
Study 2: In Vivo Efficacy
Research involving this compound demonstrated its potential as a brain-penetrant oral inhibitor that significantly decreased tumor growth in vivo. The study correlated well with previous findings in Ugt8 null mice, where compensatory elevation of glucosylceramides was observed .
Biological Implications
The biological activity of this compound extends beyond mere inhibition of a metabolic pathway; it offers insights into potential therapeutic strategies against aggressive cancers. By targeting UGT8, the compound may alter the lipid composition within tumor cells, thus affecting their growth dynamics and interaction with the tumor microenvironment.
Potential Therapeutic Applications:
- Breast Cancer : Given its impact on migration and invasion, this compound could be explored as a therapeutic agent for treating metastatic breast cancer.
- Drug Resistance : Studies indicate that high levels of UGT8 correlate with drug resistance in cancer cells. Inhibiting this enzyme may restore sensitivity to chemotherapeutic agents .
Properties
IUPAC Name |
[1-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]piperidin-4-yl] N-[(2S)-1-(trifluoromethoxy)propan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F6N4O4S/c1-10(8-33-20(24,25)26)28-18(32)34-11-3-5-30(6-4-11)14-7-13(19(21,22)23)16-15(29-14)12(9-35-16)17(31)27-2/h7,9-11H,3-6,8H2,1-2H3,(H,27,31)(H,28,32)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUABVWYAPTIQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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